molecular formula C8H6F3NO B14858375 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde

2-Methyl-6-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B14858375
M. Wt: 189.13 g/mol
InChI Key: NGUFFTKDFTYNKW-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C8H6F3NO It is a derivative of isonicotinaldehyde, where the methyl group is substituted at the 2-position and the trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of this compound.

Industrial Production Methods

Industrial production methods for 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)isonicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 2-Methyl-6-(trifluoromethyl)isonicotinic acid.

    Reduction: 2-Methyl-6-(trifluoromethyl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-6-(trifluoromethyl)isonicotinaldehyde exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the methyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these groups can enhance the compound’s stability, solubility, and biological activity compared to its analogs.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-7(12-5)8(9,10)11/h2-4H,1H3

InChI Key

NGUFFTKDFTYNKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)C=O

Origin of Product

United States

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